molecular formula C12H16O2S B1266791 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS No. 4365-63-3

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid

Cat. No. B1266791
CAS RN: 4365-63-3
M. Wt: 224.32 g/mol
InChI Key: RVMFURNUVGUONB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has been explored, with specific attention to reactions involving tert-butyl-3,3-dimethyl-5-(3-oxyphenyl)-2,3-dihydrothiophenes. These compounds undergo singlet oxygenation to yield sulfanyl-substituted bicyclic dioxetanes, which can be further oxidized to sulfinyl- and sulfonyl-substituted dioxetanes. These processes highlight the synthetic pathways and stability considerations for compounds related to 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (Watanabe et al., 2010).

Molecular Structure Analysis

The molecular structure of related sulfanyl-substituted compounds has been analyzed through X-ray single crystallography, revealing significant insights into the configuration and stability of these molecules. Such studies provide a foundation for understanding the structural aspects of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and how its molecular arrangement influences its properties and reactivity (Watanabe et al., 2010).

Chemical Reactions and Properties

The chemical behavior of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid derivatives involves intricate reactions, such as the base-induced decomposition of dioxetanes to emit light, indicating potential applications in chemiluminescence. These reactions are sensitive to the substituents present, with sulfanyl, sulfinyl, and sulfonyl groups significantly affecting the light emission characteristics and wavelengths (Watanabe et al., 2010).

Physical Properties Analysis

The crystal structure of [4-(Methylsulfanyl)Phenyl]Acetic Acid provides insights into the physical properties of closely related compounds. This analysis reveals how the carboxylic acid groups form hydrogen-bonded dimers, influencing the compound's melting point, solubility, and crystallization behavior. Such data are vital for understanding the physical characteristics of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its derivatives (Jasinski et al., 2009).

Chemical Properties Analysis

The reactivity of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid with various reagents, its susceptibility to oxidation, and its potential to participate in complex formation are crucial aspects of its chemical properties. Studies on related compounds, such as the synthesis and antimicrobial activity of silver(I) and copper(II) complexes with similar sulfanyl-acetic acid ligands, shed light on the chemical behavior and potential applications of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in forming bioactive complexes (Chernyavskaya et al., 2006).

Scientific Research Applications

Larvicidal and Antimicrobial Activities

  • Synthesis for Biological Applications : Novel derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid have been synthesized and evaluated for antimicrobial properties against bacterial and fungal pathogens. They also demonstrate potential in mosquito larvicidal activity (Kumara et al., 2015).

Chemical Synthesis and Characterization

  • Chemiluminescence in Organic Chemistry : Research on sulfanyl-substituted bicyclic dioxetanes, which involve derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, shows their stability and chemiluminescence properties. These compounds have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Interaction with Biological Molecules

  • Human Serum Albumin Binding : Studies reveal how compounds related to 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid interact with human serum albumin, indicating their potential in drug delivery and pharmacokinetics (Cvijetić et al., 2014).

Metal Complex Synthesis

  • Copper (II) Complexes : These derivatives have been used to synthesize copper (II) complexes, characterized by various analytical techniques, and evaluated for antimicrobial activities, indicating their potential in material science and biochemistry (Loginova et al., 2006).

Pharmacological Studies

  • Acute Toxicity and Physicochemical Properties : Research on derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid explores their acute toxicity and physical-chemical properties, relevant in the development of new pharmaceutical compounds (Salionov, 2015).

Antimicrobial Activity

  • Silver(I) and Copper(II) Complexes : These derivatives form complexes with Ag(I) and Cu(II), showing significant antimicrobial properties against a range of bacterial strains, indicating their potential use in antimicrobial therapies (Chernyavskaya et al., 2006).

Drug Modification and Bioavailability

  • Conjugation with Steroids : Research into conjugation of these derivatives with steroids aims to alter drug effects and bioavailability, relevant in the development of new therapeutic agents (Jurček et al., 2011).

Coordination Chemistry

  • Cationic Palladium Complexes : Studies explore the formation of dinuclear palladium thiophenolate complexes, highlighting applications in catalysis and material science (Siedle et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for the compound is "Warning" . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMFURNUVGUONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901793
Record name NoName_940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid

CAS RN

4365-63-3
Record name 4365-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Sodium chloroacetate (6.29 g, 54 mmol) was added in portions to a solution of 4-t-butylbenzenethiol (9.0 g, 54 mmol) in a 30% (w/v) aqueous solution of sodium hydroxide (10.8 ml, 81 mmol) with stirring at 80° C. When the addition was complete, stirring was continued for an additional 2 hours at 80° C., during which time a thick white precipitate had formed. The reaction mixture was added to water (200 ml) and was acidified to pH 2 by the addition of 2M hydrochloric acid. The mixture was extracted with ethyl acetate. The combined extracts were then extracted with a 10% (w/v) aqueous solution of potassium carbonate. The aqueous extracts were acidified to pH 2 by the addition of 2M hydrochloric acid and again extracted with ethyl acetate. These combined extracts were dried (MgSO4) and the solvent was removed by evaporation to give 2-(4-t-butylphenylthio)acetic acid (B) as a straw coloured oil (9.07 g); which had a satisfactory NMR spectrum.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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